molecular formula C23H27ClN4O5 B4075032 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B4075032
M. Wt: 474.9 g/mol
InChI Key: TYFLKQQAWYERCP-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the nitrobenzamide moiety is incorporated through nitration and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The nitrobenzamide moiety may participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzamide analogs, such as:

  • N-(4-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O5/c1-3-5-22(29)27-12-10-26(11-13-27)19-8-7-17(15-18(19)24)25-23(30)16-6-9-21(33-4-2)20(14-16)28(31)32/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFLKQQAWYERCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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